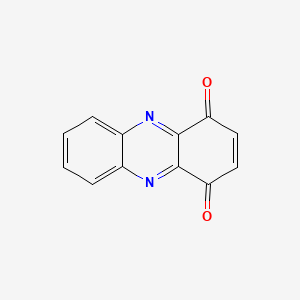
1,4-Phenazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of phenazine and is characterized by its quinone structure. This compound is notable for its vibrant color and has been studied for its diverse range of biological and chemical properties .
準備方法
1,4-Phenazinedione can be synthesized through various methods. One common synthetic route involves the oxidative cyclization of 1,2-diaminobenzene with 1,4-naphthoquinone . Another method includes the condensation of 1,2-diaminobenzenes with 2-carbon units . Industrial production often employs these methods due to their efficiency and yield.
化学反応の分析
1,4-Phenazinedione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and other nucleophiles.
Common reagents used in these reactions include potassium persulfate (K₂S₂O₈) for oxidation and sodium borohydride (NaBH₄) for reduction . The major products formed from these reactions are often quinone or hydroquinone derivatives, which have significant applications in various fields.
科学的研究の応用
1,4-Phenazinedione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,4-Phenazinedione involves its ability to undergo redox reactions. It can act as an electron shuttle, transferring electrons between different molecules. This property is particularly useful in biological systems where it can disrupt cellular respiration in bacteria and cancer cells . The molecular targets include enzymes involved in the electron transport chain, leading to the production of reactive oxygen species that can damage cellular components .
類似化合物との比較
1,4-Phenazinedione is similar to other phenazine derivatives such as pyocyanin and phenazine-1-carboxylic acid . it is unique due to its specific quinone structure, which imparts distinct redox properties. Other similar compounds include:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Notable for its antifungal activity.
These compounds share a common phenazine core but differ in their functional groups, leading to varied biological activities and applications.
特性
CAS番号 |
25882-51-3 |
|---|---|
分子式 |
C12H6N2O2 |
分子量 |
210.19 g/mol |
IUPAC名 |
phenazine-1,4-dione |
InChI |
InChI=1S/C12H6N2O2/c15-9-5-6-10(16)12-11(9)13-7-3-1-2-4-8(7)14-12/h1-6H |
InChIキー |
VTDZHIDOWNMJFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C(=O)C=CC(=O)C3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


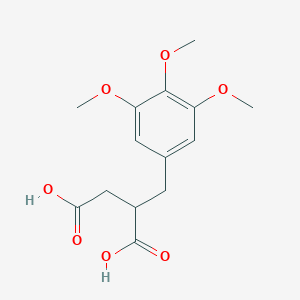
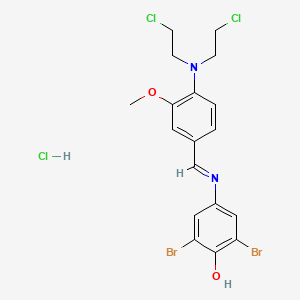
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
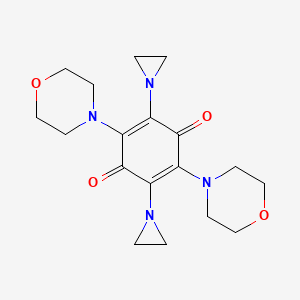
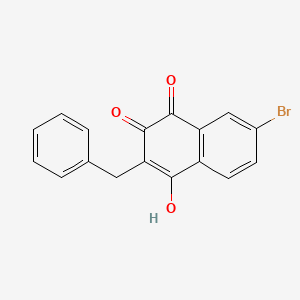
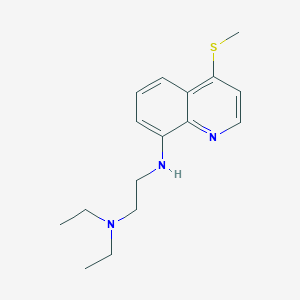
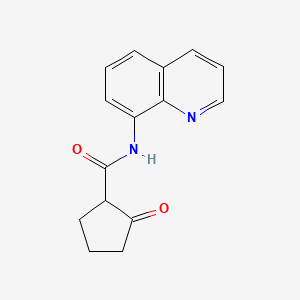
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
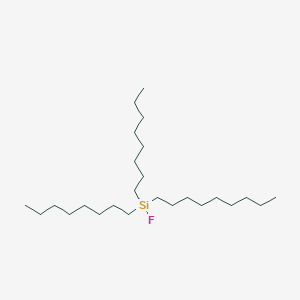
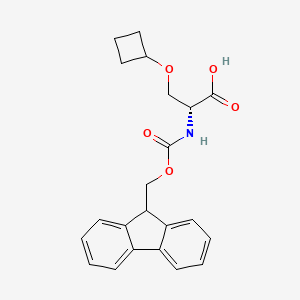
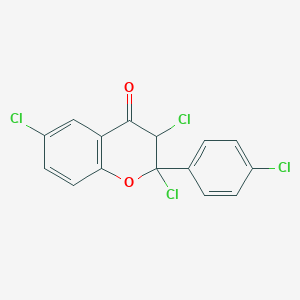
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
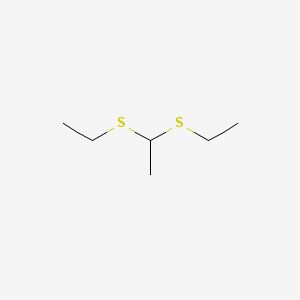
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
